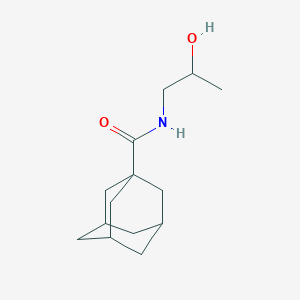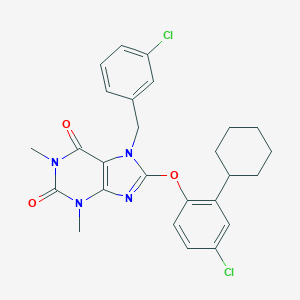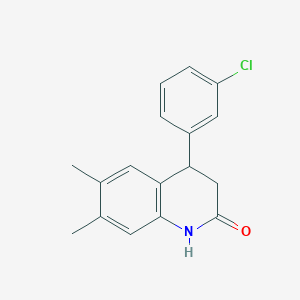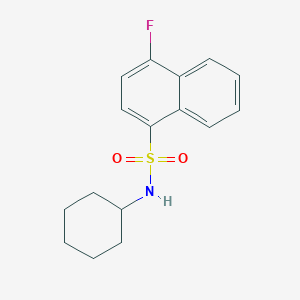![molecular formula C17H18N2O2 B395190 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol CAS No. 2392-46-3](/img/structure/B395190.png)
2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol is a chemical compound with the molecular formula C17H18N2O2 . It is also known by its IUPAC name (2-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone.
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . For example, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .Molecular Structure Analysis
The molecular structure of this compound consists of a phenylpiperazine skeleton, which is a piperazine bound to a phenyl group .Applications De Recherche Scientifique
Tubulin Polymerization Inhibition
Research led by Prinz et al. (2017) highlights the application of phenylpiperazine derivatives in inhibiting tubulin polymerization, a critical process in cancer cell growth. Specifically, compounds including the phenylpiperazine moiety demonstrated potent anti-tumor properties by inducing G2/M phase cell cycle blockade in cancer cells. This suggests a potential role for 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol derivatives in cancer treatment (Prinz et al., 2017).
Copper Complexes and Electrochemical Properties
Studies by Amudha et al. (1999) and Karthikeyan et al. (2001) have explored the synthesis of copper(II) complexes derived from phenylpiperazine and related compounds. These complexes exhibited unique electrochemical and magnetic properties, indicating potential applications in materials science and catalysis (Amudha et al., 1999); (Karthikeyan et al., 2001).
Corrosion Inhibition
The compound's derivatives also show potential in corrosion inhibition. For instance, Costa et al. (2021) demonstrated the application of imidazole derivatives, which have structural similarities to phenylpiperazine, in protecting carbon steel against corrosion in acidic media (Costa et al., 2021).
Molecular Docking and Quantum Chemical Studies
Viji et al. (2020) conducted molecular docking and quantum chemical studies on phenol derivatives, providing insights into their potential biological interactions and properties, which can be extrapolated to this compound (Viji et al., 2020).
Model Studies for Enzymatic Activities
Research like that by Merkel et al. (2005) uses phenylpiperazine derivatives in modeling enzymatic activities, such as catechol oxidase, offering insights into enzyme function and potential pharmaceutical applications (Merkel et al., 2005).
Mécanisme D'action
Target of Action
The primary target of the compound 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . The compound binds to the active site of AChE, preventing it from hydrolyzing ACh . This results in an increase in the concentration of ACh, which can enhance cognition functions .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays a vital role in learning and memory . This increase in ACh can enhance cognition functions, making this compound potentially useful in the treatment of Alzheimer’s disease (AD) .
Pharmacokinetics
The compound’s molecular weight of 28136 suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for bioavailability
Result of Action
The inhibition of AChE by this compound results in an increase in the concentration of ACh . This can enhance cognition functions, potentially alleviating symptoms of AD such as memory impairment and cognitive decline .
Analyse Biochimique
Biochemical Properties
2-[(4-Phenylpiperazin-1-yl)carbonyl]phenol has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . It acts as an inhibitor of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition .
Cellular Effects
The inhibition of AChE by this compound can influence various cellular processes. By preventing the breakdown of acetylcholine, it can potentially enhance cholinergic neurotransmission, which plays a crucial role in learning and memory .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity . This inhibition is a mixed-type, involving both competitive and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and to an allosteric site, changing the enzyme’s conformation and reducing its activity .
Propriétés
IUPAC Name |
(2-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-9-5-4-8-15(16)17(21)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9,20H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHGADGSCOCIER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-N-phenylacetamide](/img/structure/B395108.png)
![1-[(8-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B395109.png)
![1-Cinnamyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B395110.png)
![2-methoxy-4-(methylsulfanyl)-N-{2-[4-(1-pyrrolidinylsulfonyl)phenyl]ethyl}benzamide](/img/structure/B395112.png)


![ethyl 3-[(4-bromoanilino)carbonyl]-2-{[(2-methylphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B395118.png)
![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B395119.png)

![(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone](/img/structure/B395125.png)
![2-(4-ethylphenoxy)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B395126.png)



